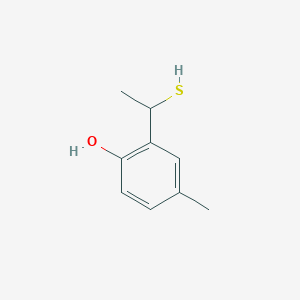

4-Methyl-2-(1-sulfanylethyl)phenol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H12OS |

|---|---|

Molecular Weight |

168.26 g/mol |

IUPAC Name |

4-methyl-2-(1-sulfanylethyl)phenol |

InChI |

InChI=1S/C9H12OS/c1-6-3-4-9(10)8(5-6)7(2)11/h3-5,7,10-11H,1-2H3 |

InChI Key |

RDVCSWFXAADMTO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)O)C(C)S |

Origin of Product |

United States |

Chemical Reactivity and Transformation Pathways of 4 Methyl 2 1 Sulfanylethyl Phenol

Reactivity Profiles of the Sulfanyl (B85325) (-SH) Group

The sulfanyl group, also known as a thiol or mercapto group, is a versatile functional group capable of participating in a wide array of chemical transformations. Its reactivity is characterized by its nucleophilicity, its susceptibility to oxidation, and its involvement in radical processes.

The sulfur atom in the sulfanyl group of 4-Methyl-2-(1-sulfanylethyl)phenol can exist in various oxidation states. Controlled oxidation can lead to the formation of sulfoxides, sulfones, or disulfides, each with distinct chemical properties and potential applications.

Oxidation to Sulfoxides and Sulfones: The oxidation of thiols to sulfoxides is a fundamental transformation in organic chemistry. This can be achieved using a variety of oxidizing agents. For instance, a metal-free quinoid catalyst has been shown to promote the chemoselective, light-induced oxidation of thioethers to sulfoxides using molecular oxygen as the oxidant at room temperature organic-chemistry.org. Another approach involves the use of tert-butyl hydroperoxide as an oxidant in the presence of a methanesulfonic acid catalyst for the direct addition of thiols to olefins to form sulfoxides organic-chemistry.org. The further oxidation of sulfoxides to sulfones can also be accomplished, often by using stronger oxidizing agents or by adjusting the reaction conditions. For example, a catalytic system of Br2/NaNO2/H2O has been developed for the aerobic oxidation of sulfides, which can be controlled to yield either the sulfoxide (B87167) or the sulfone researchgate.net. The selective oxidation to either sulfoxides or sulfones can also be controlled by the stoichiometry of hydrogen peroxide organic-chemistry.org.

Formation of Disulfides: Thiols can undergo oxidative coupling to form disulfides. This transformation is a key process in various chemical and biological systems. For example, alkylphenol disulfides can be synthesized through the reaction of alkylphenols with sulfur chlorides google.com. The synthesis of 4-methylthiophenol, a related compound, has been achieved using phenol (B47542) and dimethyl disulfide in the presence of a strong acid researchgate.net. This suggests that this compound could potentially dimerize or react with other thiols to form the corresponding disulfide under appropriate oxidative conditions.

The enantioselective oxidation of sulfides to chiral sulfoxides is a particularly important transformation in asymmetric synthesis. Methods have been developed for the enantioselective oxidation of alkyl aryl sulfides, such as the use of a stoichiometric reagent derived from (S,S)-(-)-diethyl tartrate and titanium(IV) isopropoxide with cumene (B47948) hydroperoxide as the oxidant orgsyn.org. Such methodologies could potentially be applied to this compound to produce chiral sulfoxides.

Table 1: Examples of Oxidation Reactions of Sulfanyl Compounds

| Starting Material | Reagent/Catalyst | Product | Reference |

| Thioether | 1-hexylKuQuinone, O2, light | Sulfoxide | organic-chemistry.org |

| Thiol, Olefin | tert-Butyl hydroperoxide, Methanesulfonic acid | Sulfoxide | organic-chemistry.org |

| Sulfide (B99878) | Br2/NaNO2/H2O, O2 | Sulfoxide or Sulfone | researchgate.net |

| Alkylphenol | Sulfur chloride | Alkylphenol disulfide | google.com |

| Alkyl aryl sulfide | (S,S)-(-)-Diethyl tartrate, Ti(OiPr)4, Cumene hydroperoxide | Chiral sulfoxide | orgsyn.org |

The sulfanyl group is a potent nucleophile, readily participating in addition and substitution reactions. The sulfur atom's lone pairs of electrons can attack electrophilic centers, leading to the formation of new carbon-sulfur bonds. Thiols are generally more nucleophilic than their corresponding alcohols researchgate.net.

Nucleophilic Substitution: The thiolate anion, formed by the deprotonation of the thiol, is an excellent nucleophile in SN2 reactions. It can displace leaving groups from alkyl halides and other electrophilic substrates to form thioethers libretexts.orgresearchgate.net. The nucleophilic aromatic substitution (SNAr) of heteroaryl halides with thiols has been shown to proceed smoothly in the presence of a base like potassium carbonate nih.gov. While the aromatic ring of this compound itself is electron-rich and thus not prone to SNAr, the thiol group can act as a nucleophile towards activated aromatic systems.

Nucleophilic Addition: Thiols can undergo nucleophilic addition to polarized double and triple bonds, such as those in α,β-unsaturated carbonyl compounds (Michael addition) and alkynes. Phosphine-catalyzed thiol-ene reactions proceed via an anionic chain mechanism, highlighting the nucleophilic character of the thiol nih.gov.

The sulfanyl group can also participate in radical reactions. The S-H bond is relatively weak and can be homolytically cleaved to generate a thiyl radical (RS•). These radicals are key intermediates in a variety of synthetic transformations.

Thiol-Ene and Thiol-Yne Radical Reactions: Thiyl radicals readily add to carbon-carbon double bonds (thiol-ene reaction) and triple bonds (thiol-yne reaction) princeton.edursc.org. These reactions are often initiated by photolysis or radical initiators and proceed via a radical chain mechanism. Sequential thiol-ene/thiol-yne reactions have been developed for the synthesis of polyfunctional materials in an orthogonal manner nih.gov.

Hydrogen Atom Transfer Reactions: Thiols are excellent hydrogen atom donors in radical reactions. They can "repair" carbon-centered radicals by donating a hydrogen atom, thereby quenching radical processes nih.gov. This property is utilized in radical-chain reduction reactions where thiols can act as polarity-reversal catalysts ucl.ac.uk. The rate of hydrogen atom transfer from thiols to radicals is influenced by polar effects princeton.edu.

Reactivity of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is another key reactive site in this compound. Its acidity, coupled with the electron-donating nature of the aromatic ring, governs its reactivity in reactions such as alkylation and acylation.

O-Alkylation: The phenolic hydroxyl group can be deprotonated by a base to form a phenoxide ion, which is a strong nucleophile. This phenoxide can then react with alkyl halides or other alkylating agents in a Williamson ether synthesis to form the corresponding ether. The alkylation of phenols can be influenced by hydrogen bonding and the choice of solvent scholaris.ca. The use of a single reagent, such as methyl acetate, has been investigated for both the methylation and acylation of phenol over zeolite catalysts researchgate.net.

O-Acylation: Phenols can be acylated to form phenolic esters. This transformation is typically carried out using acyl chlorides or anhydrides in the presence of a base. An efficient, one-pot method for the selective O-acylation of phenols at room temperature has been reported using organic salts as acylating reagents, mediated by diethylaminosulfur trifluoride (DAST) rsc.org. A method for the O-acylation of alcohols and phenols using a titanocene (B72419) dichloride catalyst has also been developed, which is proposed to proceed via a radical mechanism nih.gov.

Table 2: Examples of O-Alkylation and O-Acylation Reactions of Phenols

| Reaction Type | Reagent/Catalyst | Product | Reference |

| O-Alkylation | Alkyl halide, Base | Phenolic ether | scholaris.ca |

| O-Alkylation/Acylation | Methyl acetate, Zeolite catalyst | Anisole, Phenyl acetate | researchgate.net |

| O-Acylation | Organic salt, DAST | Phenolic ester | rsc.org |

| O-Acylation | Acyl chloride, Cp2TiCl2, Mn | Phenolic ester | nih.gov |

The presence of the 1-sulfanylethyl group at the ortho position to the hydroxyl group in this compound allows for the formation of an intramolecular hydrogen bond between the phenolic hydrogen and the sulfur atom. This non-covalent interaction can significantly influence the chemical and physical properties of the molecule.

Influence on Acidity and Reactivity: Intramolecular hydrogen bonding can affect the acidity (pKa) of the phenolic proton and the oxidation potential of the phenol nih.gov. In many ortho-substituted phenols, the intramolecular hydrogen bond is strong and can influence the molecule's conformation and reactivity nih.govacs.orgresearchgate.netmdpi.comacs.org. For example, the presence of an intramolecular hydrogen bond can diminish the association capacity of the quinone and its reduction products with other molecules researchgate.net. It can also affect the excited state dynamics of the phenol chromophore nih.gov. In the case of alkylation reactions, hydrogen bonding is known to play a significant role scholaris.ca. The intramolecular hydrogen bond in this compound would likely need to be broken for the phenolic hydroxyl group to participate in intermolecular reactions, which could affect the reaction kinetics and conditions required.

Electrophilic Aromatic Substitution Reactions on the Phenol Ring of this compound

The phenol ring in this compound is activated towards electrophilic aromatic substitution due to the electron-donating nature of the hydroxyl (-OH) and methyl (-CH₃) groups. The hydroxyl group, in particular, is a powerful activating group and directs incoming electrophiles to the ortho and para positions relative to it. byjus.combritannica.com The sulfanylethyl group can also influence the substitution pattern.

The directing effects of the substituents on the aromatic ring are summarized below:

| Substituent | Position | Activating/Deactivating | Ortho/Para/Meta Directing |

| -OH | 1 | Strongly Activating | Ortho, Para |

| -CH(SH)CH₃ | 2 | Weakly Activating | Ortho, Para |

| -CH₃ | 4 | Activating | Ortho, Para |

Given the positions of the existing substituents, the potential sites for electrophilic attack are C3, C5, and C6. The hydroxyl group strongly directs to its ortho (C2, C6) and para (C4) positions. The methyl group at C4 directs to its ortho positions (C3, C5). The 1-sulfanylethyl group at C2 directs to its ortho (C3) and para (C5) positions. The combined influence of these groups suggests that the most likely positions for substitution will be C3, C5, and C6, with the precise outcome depending on the reaction conditions and the nature of the electrophile.

Common electrophilic aromatic substitution reactions for phenols include:

Nitration: Reaction with dilute nitric acid would likely introduce a nitro group (-NO₂) onto the ring, primarily at the C6 position, due to the strong directing effect of the hydroxyl group. byjus.com

Halogenation: Treatment with bromine in a non-polar solvent would result in the substitution of one or more hydrogen atoms with bromine, with a high likelihood of substitution at the C6 position. byjus.com

Friedel-Crafts Alkylation and Acylation: These reactions introduce alkyl or acyl groups, respectively. The substitution pattern would be influenced by the steric bulk of the electrophile and the directing effects of the existing substituents. libretexts.org

Intramolecular Cyclization Reactions and Rearrangements Involving Both Functional Groups

The presence of both a hydroxyl group and a sulfanylethyl group on the same aromatic ring allows for the possibility of intramolecular cyclization reactions. These reactions typically proceed via the formation of a new ring structure incorporating the oxygen of the hydroxyl group and the sulfur of the thioether.

One potential pathway is an acid-catalyzed cyclization. Protonation of the hydroxyl group could be followed by an intramolecular nucleophilic attack from the sulfur atom, leading to the formation of a five- or six-membered heterocyclic ring. The stability of the resulting ring system would be a key driving force for such a reaction.

Another possibility involves the oxidation of the thioether to a sulfoxide or sulfone, which could then undergo a Pummerer-type rearrangement or other transformations, potentially leading to cyclized products.

While specific examples for this compound are not readily found in the literature, the principles of intramolecular reactions of bifunctional molecules are well-established.

Transition Metal-Catalyzed Transformations and Coordination Chemistry of this compound

The phenol and thioether functionalities in this compound make it a potential ligand for transition metals. researchgate.net The oxygen of the hydroxyl group and the sulfur of the thioether can act as donor atoms, forming coordination complexes with a variety of metal ions. rasayanjournal.co.innih.gov

The formation of such metal complexes can have several consequences for the reactivity of the molecule:

Activation of the Ligand: Coordination to a metal center can alter the electron density and reactivity of the aromatic ring and the side chains, potentially facilitating reactions that are otherwise difficult.

Catalysis: The metal complex itself could act as a catalyst for various organic transformations. For example, palladium-catalyzed cross-coupling reactions could be envisioned, where the phenol is first converted to a triflate, and the thioether could potentially play a role in stabilizing the catalytic species.

Structural Diversity: The coordination geometry around the metal center can lead to the formation of a wide range of structurally diverse supramolecular assemblies.

The table below lists some transition metals that commonly form complexes with phenol and thioether ligands and the potential types of catalyzed reactions.

| Transition Metal | Potential Coordination Sites | Potential Catalyzed Reactions |

| Palladium (Pd) | O, S | Cross-coupling reactions (e.g., Suzuki, Heck) |

| Copper (Cu) | O, S | Ullmann condensation, C-O and C-S bond formation |

| Rhodium (Rh) | O, S | Hydroformylation, hydrogenation |

| Ruthenium (Ru) | O, S | Metathesis, oxidation |

The study of the coordination chemistry and catalytic applications of this compound and its derivatives remains an area with potential for further exploration.

Mechanistic Elucidation of Reactions Involving 4 Methyl 2 1 Sulfanylethyl Phenol

Detailed Kinetic and Thermodynamic Studies of Key Transformations

Despite a comprehensive search of scientific literature, no specific kinetic or thermodynamic data for key transformations involving 4-Methyl-2-(1-sulfanylethyl)phenol has been published to date. While general principles of phenol (B47542) and thiol reactivity are well-established, quantitative data such as reaction rate constants, activation energies, and enthalpies of reaction for this particular compound are not available in the current body of scientific research.

Identification and Characterization of Transient Reaction Intermediates

The identification and characterization of transient reaction intermediates are fundamental to understanding reaction mechanisms. Techniques such as spectroscopy (NMR, IR, UV-Vis) and trapping experiments are often employed for this purpose. However, for this compound, there are no published studies that report the direct observation or characterization of any transient intermediates, such as quinone methides or sulfenium ions, that might be formed during its reactions.

Analysis of Transition State Structures and Energy Landscapes

Computational chemistry provides powerful tools for analyzing transition state structures and mapping out reaction energy landscapes. Methods like Density Functional Theory (DFT) are commonly used to calculate the geometries and energies of transition states, providing insight into the feasibility and selectivity of reaction pathways. A search of the scientific literature did not yield any computational studies specifically focused on the transition state structures and energy landscapes of reactions involving this compound.

Influence of Catalysts, Solvents, and Temperature on Reaction Pathways and Selectivity

The outcome of chemical reactions is often highly dependent on the choice of catalysts, solvents, and reaction temperature. These factors can influence reaction rates, regioselectivity, and stereoselectivity. For instance, in related phenol alkylation reactions, the choice of acid or base catalyst and the polarity of the solvent are known to be critical. rsc.org However, there is a lack of specific research investigating how these parameters influence the reaction pathways and selectivity of this compound.

Based on a thorough review of the available scientific literature, there is a significant gap in the understanding of the mechanistic details of reactions involving this compound. No specific experimental or computational studies on its reaction kinetics, thermodynamics, intermediates, or transition states have been reported. Future research in these areas would be invaluable for unlocking the synthetic potential of this compound and for advancing the broader understanding of the reactivity of substituted phenols and thiols.

Advanced Spectroscopic and Chromatographic Characterization Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Complex Structural Elucidation

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. For 4-Methyl-2-(1-sulfanylethyl)phenol, both ¹H and ¹³C NMR would provide critical information.

¹H NMR: This technique would reveal the number of different types of protons, their connectivity, and their chemical environment. Key expected signals would include those for the aromatic protons on the phenol (B47542) ring, the methyl group protons, the methine proton of the ethyl group, the methyl protons of the ethyl group, the phenolic hydroxyl proton, and the sulfanyl (B85325) proton. The coupling patterns (splitting) between adjacent protons would confirm the substitution pattern on the aromatic ring and the structure of the 1-sulfanylethyl side chain.

¹³C NMR: This would show the number of unique carbon atoms in the molecule. The chemical shifts of the carbon signals would indicate their nature (aromatic, aliphatic, attached to an oxygen or sulfur).

2D NMR Techniques: Advanced 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be essential to definitively assign all proton and carbon signals and to establish the connectivity between different parts of the molecule, confirming the placement of the methyl and 1-sulfanylethyl groups on the phenol ring. For stereochemical analysis, Nuclear Overhauser Effect (NOE) experiments could help determine the spatial proximity of different protons.

Illustrative ¹H NMR Data Table for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Proposed Assignment |

| Value not available | e.g., Singlet | e.g., 3H | Ar-CH₃ |

| Value not available | e.g., Doublet | e.g., 3H | -CH(SH)CH₃ |

| Value not available | e.g., Quartet | e.g., 1H | -CH(SH)CH₃ |

| Value not available | e.g., Singlet | e.g., 1H | -SH |

| Value not available | e.g., Multiplet | e.g., 3H | Aromatic Protons |

| Value not available | e.g., Singlet | e.g., 1H | Ar-OH |

Hyphenated Mass Spectrometry Techniques (e.g., LC-MS, GC-MS) for Purity Assessment, Molecular Weight Determination, and Fragmentation Analysis

Mass spectrometry (MS) is vital for determining the molecular weight and elemental composition of a compound. When coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC), it also serves as a powerful tool for assessing purity.

Molecular Weight Determination: High-resolution mass spectrometry (HRMS) would be used to determine the accurate mass of the molecular ion of this compound (C₉H₁₂OS), allowing for the confirmation of its elemental formula.

Fragmentation Analysis: In the mass spectrometer, the molecule would be ionized and fragmented. The resulting fragmentation pattern is a unique fingerprint that helps to confirm the structure. Expected fragmentation would involve cleavage of the C-S bond, loss of the ethyl group, and other characteristic breakdowns of the phenolic structure.

Purity Assessment: GC-MS or LC-MS analysis would separate the target compound from any impurities prior to detection by the mass spectrometer. The resulting chromatogram would show a major peak for this compound, with any other peaks indicating the presence of impurities.

Expected Mass Spectrometry Data for this compound

| Analysis Type | Expected Result |

| Molecular Formula | C₉H₁₂OS |

| Monoisotopic Mass | 168.06 g/mol |

| High-Resolution Mass (M+H)⁺ | Value not available |

| Major Fragmentation Ions (m/z) | Values not available (e.g., loss of SH, loss of C₂H₅S) |

Fourier Transform Infrared (FTIR) Spectroscopy for Comprehensive Functional Group Vibrational Analysis

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the FTIR spectrum would be expected to show characteristic absorption bands for the O-H, S-H, C-S, aromatic C-H, and aliphatic C-H bonds.

Anticipated FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3600-3200 | O-H stretch (broad) | Phenolic -OH |

| ~3100-3000 | C-H stretch | Aromatic C-H |

| ~2980-2850 | C-H stretch | Aliphatic C-H (in ethyl and methyl groups) |

| ~2600-2550 | S-H stretch (weak) | Sulfanyl (-SH) |

| ~1600 & ~1500 | C=C stretch | Aromatic Ring |

| ~1260-1180 | C-O stretch | Phenolic C-O |

| ~800-600 | C-S stretch | Carbon-Sulfur |

X-ray Diffraction for Solid-State Structural Determination and Polymorphism Studies

Single-crystal X-ray diffraction (XRD) is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound could be grown, XRD analysis would provide definitive information on bond lengths, bond angles, and the conformation of the molecule in the solid state. It would also unequivocally establish the relative stereochemistry at the chiral center.

Furthermore, powder X-ray diffraction (PXRD) could be used to study polymorphism—the ability of the compound to exist in different crystal forms. Different polymorphs can have distinct physical properties, and PXRD is a key technique for their identification and characterization. As no specific crystallographic studies have been published, data on its crystal system, space group, and unit cell dimensions remain undetermined.

Advanced Chromatographic Separations (e.g., Chiral HPLC for Enantiomeric Excess Determination)

Since this compound is a chiral compound (due to the stereocenter at the carbon bearing the sulfanyl group), it can exist as two enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) is the most common technique used to separate and quantify these enantiomers.

By using a chiral stationary phase (CSP) in the HPLC column, the two enantiomers can be resolved into two separate peaks in the chromatogram. The relative area of these peaks allows for the determination of the enantiomeric excess (ee), a measure of the purity of one enantiomer over the other in a mixture. This is a critical analysis for any synthesis that aims to produce the compound in an enantiomerically pure form. The development of such a method would involve screening different chiral columns and mobile phase compositions to achieve optimal separation.

Theoretical and Computational Chemistry Studies of 4 Methyl 2 1 Sulfanylethyl Phenol

Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to predicting the molecular properties of 4-Methyl-2-(1-sulfanylethyl)phenol. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to solve the Schrödinger equation for the molecule, providing detailed information about its electronic structure. numberanalytics.com DFT, particularly with hybrid functionals like B3LYP, has proven to be a cost-effective and accurate method for studying phenolic compounds. nih.govnih.gov These calculations can determine the optimized molecular geometry, vibrational frequencies, and electronic properties. nih.govbsu.by

Ab initio methods, while more computationally demanding, can offer higher accuracy. These calculations are used to obtain a fundamental understanding of the molecule's behavior, which serves as a basis for predicting its reactivity and interaction with other chemical species. wisdomlib.org The choice of basis set, such as 6-311G+(d,p), is critical for obtaining accurate results for geometry and electronic properties. nih.govnih.gov

Frontier Molecular Orbital (HOMO-LUMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule. numberanalytics.comslideshare.net It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comlibretexts.org The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO represents its ability to accept electrons (electrophilicity). libretexts.orgmdpi.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. numberanalytics.commdpi.com A small energy gap suggests that the molecule is more reactive because it requires less energy to excite an electron from the HOMO to the LUMO. numberanalytics.com For this compound, the HOMO is expected to be localized primarily on the electron-rich phenol (B47542) ring and the sulfur atom, while the LUMO would be distributed over the aromatic system. DFT calculations can provide precise energies and visualizations of these orbitals. researchgate.netnih.gov

Table 1: Hypothetical Frontier Orbital Parameters for this compound

| Parameter | Value (eV) | Significance |

| EHOMO | -8.65 | Energy of the highest occupied molecular orbital; related to ionization potential. |

| ELUMO | -0.55 | Energy of the lowest unoccupied molecular orbital; related to electron affinity. |

| HOMO-LUMO Gap (ΔE) | 8.10 | Indicates chemical reactivity and stability; a larger gap implies higher stability. ajchem-a.com |

| Ionization Potential (I) | 8.65 | The energy required to remove an electron from the molecule. ajchem-a.com |

| Electron Affinity (A) | 0.55 | The energy released when an electron is added to the molecule. ajchem-a.com |

| Electronegativity (χ) | 4.60 | A measure of the molecule's ability to attract electrons. mdpi.com |

| Chemical Hardness (η) | 4.05 | Measures resistance to change in electron distribution; hard molecules have a large HOMO-LUMO gap. mdpi.com |

Note: These values are illustrative and would be precisely determined using a specific DFT functional and basis set.

Electrostatic Potential Mapping and Charge Distribution Analysis

Molecular Electrostatic Potential (MEP) maps are powerful tools for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. numberanalytics.comlibretexts.org The MEP surface is colored according to the electrostatic potential, where red indicates regions of negative potential (high electron density) and blue indicates regions of positive potential (electron deficiency). researchgate.net

For this compound, an MEP map would reveal the most likely sites for chemical interactions. researchgate.net

Negative Regions (Red/Yellow): These are expected to be concentrated around the phenolic oxygen atom and the sulfur atom of the sulfanylethyl group due to their high electronegativity. These sites are susceptible to electrophilic attack. researchgate.net

Positive Regions (Blue): These would be located around the hydrogen atom of the hydroxyl group and the hydrogen atoms of the methyl and ethyl groups. researchgate.net The phenolic proton would be the most positive site, making it the primary site for deprotonation in basic conditions.

This analysis is invaluable for understanding non-covalent interactions, such as hydrogen bonding, which are crucial for the molecule's behavior in biological systems or solution. mdpi.com

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interaction Studies

While quantum mechanics is excellent for static electronic properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. nih.gov For a flexible molecule like this compound, MD simulations can provide crucial insights into its conformational landscape. nih.gov

By simulating the movements of atoms based on a force field, MD can explore the different spatial arrangements (conformers) the molecule can adopt due to rotations around its single bonds, such as the C-C and C-S bonds of the sulfanylethyl group. This analysis helps identify the most stable, low-energy conformations and the energy barriers between them. researchgate.net

Furthermore, MD simulations can model the interactions of this compound with other molecules, such as solvent molecules or biological macromolecules. nih.gov This is essential for understanding its solubility, how it orients itself at an interface, and its potential binding modes within a receptor site.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR vibrational frequencies)

Computational chemistry offers highly reliable methods for predicting spectroscopic data, which can aid in the identification and structural elucidation of compounds.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of DFT. comporgchem.com The Gauge-Independent Atomic Orbital (GIAO) method is frequently used in conjunction with a suitable DFT functional (e.g., mPW1PW91) to calculate the magnetic shielding tensors for each nucleus. nih.govmdpi.com These calculated values can then be scaled and correlated with experimental data to confirm the molecular structure. uni-bonn.deresearchgate.net For this compound, this would involve calculating the shifts for the aromatic protons, the methyl and ethyl protons, and all the distinct carbon atoms in the molecule.

Table 2: Illustrative Predicted NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Phenolic -OH | 5.0 - 6.0 | - |

| Aromatic -CH | 6.7 - 7.2 | 115 - 155 |

| Sulfanyl (B85325) -CH | 3.8 - 4.2 | 35 - 45 |

| Ethyl -CH₃ | 1.5 - 1.8 | 15 - 25 |

| Aromatic -CH₃ | 2.2 - 2.4 | 20 - 22 |

Note: Values are hypothetical and serve to illustrate the type of data generated. Actual values depend on the computational method and solvent model used.

IR Vibrational Frequencies: DFT calculations can also predict the infrared (IR) spectrum by calculating the vibrational frequencies and their corresponding intensities. researchgate.net These calculations help in assigning the absorption bands observed in an experimental IR spectrum to specific molecular motions, such as the O-H stretch of the phenol group, C-H stretches of the aromatic and alkyl groups, C=C stretches of the aromatic ring, and the C-S stretch. nist.gov Comparing the calculated and experimental spectra can provide strong evidence for the compound's structure. researchgate.net

Computational Studies on Reaction Mechanisms, Energy Barriers, and Transition State Geometries

Theoretical chemistry is a powerful tool for elucidating the detailed mechanisms of chemical reactions. For this compound, computational studies can map out the potential energy surface for various reactions, such as oxidation of the phenol or thiol group, or electrophilic substitution on the aromatic ring. researchgate.net

By calculating the energies of reactants, intermediates, transition states, and products, chemists can determine the activation energy (energy barrier) for each step of a reaction. mdpi.com The geometry of the transition state—the highest energy point along the reaction coordinate—can be located and characterized. researchgate.net This information is critical for understanding the kinetics of a reaction and predicting which reaction pathways are most favorable. For instance, DFT calculations could be used to model the reaction with a hydroxyl radical to understand its antioxidant mechanism and atmospheric degradation pathways. mdpi.com

Applications in Chemical Synthesis and Materials Science

Utility of 4-Methyl-2-(1-sulfanylethyl)phenol as a Versatile Synthetic Intermediate for Complex Molecular Architectures

The dual functionality of this compound renders it an exceptionally useful intermediate in organic synthesis. The phenolic hydroxyl group can readily undergo a variety of reactions, including etherification, esterification, and O-alkylation, providing a handle to introduce diverse molecular fragments. Simultaneously, the sulfanyl (B85325) group is amenable to reactions such as S-alkylation, oxidation to form disulfides or sulfonic acids, and participation in thiol-ene "click" reactions. This orthogonal reactivity allows for a stepwise and controlled construction of complex molecular frameworks.

For instance, the phenol (B47542) moiety can be protected while the sulfanyl group undergoes modification, or vice versa, enabling the selective elaboration of one part of the molecule without affecting the other. This strategic approach is fundamental in multi-step syntheses of pharmaceuticals, agrochemicals, and other fine chemicals where precise molecular architecture is crucial for biological activity or material function. A patent for the synthesis of various 4-mercaptophenols suggests their utility as intermediates for preparing unsymmetrical dithiol ketals, highlighting the importance of this class of compounds in constructing more complex molecules. google.com

Potential for Incorporation into Novel Organic Materials and Polymers (e.g., via polymerization of the phenol or sulfanyl group)

The presence of both a phenol and a sulfanyl group in this compound opens up multiple avenues for its use as a monomer in the synthesis of novel polymers and organic materials. Phenolic resins, traditionally produced from the condensation of phenols with aldehydes, are known for their thermal stability and chemical resistance. The incorporation of a sulfur-containing moiety like the sulfanylethyl group can impart additional functionalities, such as improved refractive index, enhanced metal-binding capabilities, and increased resistance to oxidation.

Furthermore, the sulfanyl group can participate in thiol-ene polymerization, a type of click chemistry reaction known for its high efficiency, mild reaction conditions, and lack of byproducts. mdpi.com This process involves the radical-mediated addition of the thiol group across a double bond (an 'ene'), leading to the formation of thioether linkages. By reacting this compound with multifunctional 'ene' comonomers, it is possible to create cross-linked polymer networks with tailored properties. Such materials could find applications in coatings, adhesives, and advanced composites. Research on thiol-modified phenol derivatives has demonstrated their potential in creating high-performance polymers with improved mechanical properties.

| Polymerization Pathway | Reactive Group | Potential Polymer Type | Key Features |

| Phenolic Condensation | Phenol (-OH) | Phenolic Resin | Thermal stability, chemical resistance |

| Thiol-Ene Polymerization | Sulfanyl (-SH) | Polythioether | High refractive index, good adhesion |

| Polycondensation | Both -OH and -SH | Functional Copolymers | Tunable properties |

Exploration of its Role in the Design of Novel Ligands for Catalysis

The design of ligands is a cornerstone of homogeneous catalysis, and molecules that can effectively coordinate to metal centers are in high demand. This compound is an attractive candidate for ligand development due to the presence of both a "hard" oxygen donor (from the phenol) and a "soft" sulfur donor (from the sulfanyl group). This hard-soft donor combination can lead to the formation of stable chelate complexes with a variety of transition metals.

The electronic and steric properties of the ligand can be fine-tuned by modifying the substituents on the aromatic ring or the ethyl side chain. Such modifications can influence the activity, selectivity, and stability of the resulting metal catalyst. For example, sulfur-containing ligands are known to be effective in a range of catalytic reactions, including hydrogenation, cross-coupling, and polymerization. The development of novel tetradentate sulfur-containing ligands has shown excellent performance in the asymmetric hydrogenation of ketones, underscoring the potential of sulfur-based ligands in catalysis. The synthesis of ruthenium complexes with sulfur-rich coordination spheres further highlights the importance of sulfur ligands in creating reactive metal centers. The specific arrangement of the hydroxyl and sulfanyl groups in this compound could lead to catalysts with unique reactivity profiles for various organic transformations.

| Functional Group | Donor Type | Potential Metal Partners | Catalytic Applications |

| Phenolic Oxygen | Hard Donor | Early Transition Metals | Polymerization, Oxidation |

| Sulfanyl Sulfur | Soft Donor | Late Transition Metals | Cross-coupling, Hydrogenation |

| Both (Chelate) | Hard-Soft Donor | Various Transition Metals | Asymmetric Catalysis |

Future Research Trajectories and Unresolved Questions

Discovery of Novel and More Sustainable Synthetic Pathways for 4-Methyl-2-(1-sulfanylethyl)phenol

The development of efficient and environmentally benign synthetic methods is a paramount goal in modern chemistry. For this compound, future research could focus on moving beyond traditional synthetic approaches to more sustainable and atom-economical routes.

Current synthetic strategies for structurally similar phenolic compounds often rely on multi-step processes that may involve harsh reagents and generate significant waste. For instance, the synthesis of related phenol (B47542) derivatives can involve protection-deprotection steps or the use of stoichiometric amounts of activating reagents.

Future research should aim to develop novel catalytic systems for the direct and selective functionalization of p-cresol (B1678582), the parent phenol of the target molecule. This could involve the use of transition-metal catalysts or organocatalysts to introduce the 1-sulfanylethyl group in a single, efficient step. Biocatalytic approaches, using enzymes engineered for specific C-S bond formation, could also offer a highly sustainable alternative.

Table 1: Comparison of Potential Synthetic Pathways

| Synthetic Approach | Potential Advantages | Potential Challenges |

|---|---|---|

| Catalytic C-H Functionalization | High atom economy, reduced waste | Catalyst development, regioselectivity control |

| Biocatalysis | High selectivity, mild reaction conditions, renewable | Enzyme discovery and engineering, substrate scope |

| Flow Chemistry | Enhanced safety, improved scalability, precise control | Initial setup cost, potential for clogging |

| Photoredox Catalysis | Mild reaction conditions, unique reactivity | Requirement for specialized equipment, photocatalyst stability |

Investigation of Unprecedented Reactivity Patterns and Derivatizations Under Extreme Conditions

Understanding the reactivity of this compound under a wide range of conditions is crucial for unlocking its full potential. The interplay between the phenolic hydroxyl group and the sulfanyl (B85325) group can lead to complex and interesting chemical behavior.

Future investigations could explore the compound's reactivity under extreme conditions, such as high pressure, high temperature, or in supercritical fluids. These conditions can lead to novel reaction pathways and the formation of unexpected products. For example, high-pressure studies could reveal insights into the volumetric properties of activation for its reactions, while high-temperature studies might uncover new thermal rearrangement or decomposition pathways.

Furthermore, the selective derivatization of the molecule at the phenol, the aromatic ring, or the sulfanyl group is a key area for exploration. Research into selective oxidation of the sulfur atom to a sulfoxide (B87167) or sulfone could yield new compounds with potentially different biological activities or material properties.

Development of Advanced In Situ Monitoring and Real-Time Characterization Methodologies for Reactions Involving the Compound

To fully understand and optimize reactions involving this compound, the development of advanced in situ monitoring techniques is essential. These methods allow for the real-time tracking of reactant consumption, intermediate formation, and product generation without the need for sampling and offline analysis.

Techniques such as Process Analytical Technology (PAT), including in situ infrared (IR) and Raman spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry, could be adapted for this purpose. These technologies can provide valuable kinetic and mechanistic data, leading to a deeper understanding of the reaction pathways and facilitating rapid optimization.

Table 2: Potential In Situ Monitoring Techniques

| Technique | Information Provided | Applicability |

|---|---|---|

| In Situ FT-IR/Raman | Functional group changes, concentration profiles | Liquid phase reactions, identifying key species |

| Process NMR | Structural information, quantification of species | Homogeneous reactions, mechanistic studies |

| Online Mass Spectrometry | Molecular weight of intermediates and products | Identifying transient species, reaction profiling |

Application of Machine Learning and Artificial Intelligence for Predictive Chemical Research on this compound and its Analogues

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical research. ijain.orgnih.govrsc.org These powerful computational tools can be applied to predict the properties, reactivity, and potential applications of this compound and its analogues, thereby accelerating the pace of discovery. ijain.orgnih.govrsc.org

QSAR (Quantitative Structure-Activity Relationship) models, powered by machine learning algorithms, can be developed to predict the biological activity of this compound and its derivatives. ijain.orgnih.gov By training models on datasets of known phenolic and organosulfur compounds, it may be possible to predict the cytotoxicity, antioxidant potential, or other biological effects of novel analogues before they are synthesized. ijain.orgnih.gov

Furthermore, AI can be employed to predict reaction outcomes and to propose novel synthetic routes. By analyzing vast amounts of chemical reaction data, machine learning models can identify patterns and predict the most promising reaction conditions for a desired transformation, saving significant time and resources in the laboratory. rsc.org The use of deep neural networks, for example, has shown promise in predicting the cytotoxicity of phenols with high precision. ijain.org

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| p-cresol |

Q & A

Q. How to assess the compound’s antioxidant capacity in complex matrices?

- Methodological Answer : Use DPPH and FRAP assays with Trolox standards. For plant extracts, employ LC-MS/MS to distinguish the compound’s contribution from co-eluting phenolics. Confirm radical scavenging via EPR spectroscopy detecting stable spin adducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.